molecular formula C11H13NO6 B1462161 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid CAS No. 1171393-07-9

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid

Cat. No.: B1462161
CAS No.: 1171393-07-9
M. Wt: 255.22 g/mol
InChI Key: XMEKYUKXPIMEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is a substituted propanoic acid derivative featuring a phenyl ring with methoxy groups at positions 2 and 3 and a nitro group at position 3.

Properties

IUPAC Name

3-(2,3-dimethoxy-5-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-17-9-6-8(12(15)16)5-7(11(9)18-2)3-4-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEKYUKXPIMEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Intermediate Route with Catalytic Decarboxylation

A patented process outlines preparation starting from 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid, which is then decarboxylated to form 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile. This intermediate can be further transformed into the target acid.

Step Reaction Type Reagents / Catalysts Conditions Notes
1 Formation of 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid Alkali metal hydroxide (NaOH, KOH preferred) or organic base (ammonia preferred) Reaction in solvent such as lower C alcohols Base selection critical for yield
2 Decarboxylation Palladium catalysts (Pd/C, PdCl2, Pd(OAc)2, Pd trifluoroacetate) Solvents: water, benzene, toluene, amides, ethers, alcohols, halogenated solvents; Temp: 30-170°C; Time: 15 min to 6 h Reaction under reflux or ambient temperature with seeding for crystallization
3 Hydrogenation (if needed) Raney nickel preferred, Pd/C, Pt/C Autoclave under 4-5 kg/cm² hydrogen pressure, 30 min to 24 h Catalyst removal by filtration through hyflo bed

This method emphasizes the choice of base, catalyst, and solvent to optimize yield and purity of the intermediate and final acid product.

Comparative Data Table of Key Preparation Parameters

Method Key Reagents/Catalysts Solvents Temperature Range Reaction Time Yield Range Notes
Halogenated intermediate route NaOH/KOH, Pd catalysts, Raney Ni Water, benzene, toluene, ethers 30-170°C 15 min to 24 h Not specified Requires catalyst filtration, multiple steps
Phosphoric acid catalysis Phosphoric acid, aromatic compounds Aqueous ethanol Steam bath heating (~100°C) 16-20 h Up to 95% Sensitive to methoxy group positioning
Base-mediated condensation NaOH, alcohols (methanol, ethanol) Alcohol solvents Up to 150°C (microwave) Minutes to hours Moderate to excellent Side reactions possible, yields depend on alcohol

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

    Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the methoxy groups.

    Esters: Formed by esterification of the carboxylic acid group.

Scientific Research Applications

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and methoxy groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid with structurally analogous propanoic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Compound Name CAS RN Molecular Formula MW Key Substituents Melting Point (°C) Applications/Notes References
This compound Not explicitly provided C₁₁H₁₃NO₇ (inferred) ~283.23 2,3-dimethoxy; 5-nitro Not reported Discontinued research reagent
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 38196-09-7 C₉H₉NO₅ 211.17 4-hydroxy; 3-nitro 80–90 Laboratory use; mild hazard profile
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 C₁₀H₁₂O₃ 180.20 2-methoxy 85–89 Commercial reagent (Kanto Reagents)
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid 109089-77-2 C₁₇H₁₈O₃ 270.32 2-methoxy; 5-methyl; additional phenyl group Not reported Intermediate for Tolterodine synthesis
3-(5-Fluoro-2-methoxyphenyl)propanoic acid 900021-53-6 C₁₀H₁₀FO₃ 212.19 5-fluoro; 2-methoxy Not reported R&D use (Accela)
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid 933690-20-1 C₅H₆BrN₃O₂ 220.03 Bromo-triazole substituent Not reported Specialty chemical (ECHEMI)

Key Observations:

Substituent Effects on Acidity and Reactivity: The nitro group in this compound enhances acidity compared to analogs like 3-(2-Methoxyphenyl)propanoic acid, where only electron-donating methoxy groups are present. This effect is similar to 3-(4-Hydroxy-3-nitrophenyl)propanoic acid, which combines nitro and hydroxy groups .

Physical Properties: Melting points for nitro-substituted analogs (e.g., 80–90°C for 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) suggest moderate thermal stability, likely influenced by hydrogen bonding from hydroxy/nitro groups . The absence of such groups in 3-(2-Methoxyphenyl)propanoic acid results in a similar mp (85–89°C), indicating substituent positioning also plays a role .

Structural Complexity and Applications: The additional phenyl group in 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid increases molecular weight (270.32) and lipophilicity, making it suitable as a synthetic intermediate for drugs like Tolterodine . Heterocyclic derivatives like 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid highlight diversification strategies for targeting enzymes or receptors in drug discovery .

Commercial Availability: this compound’s discontinued status contrasts with readily available analogs like 3-(2-Methoxyphenyl)propanoic acid, suggesting niche research applications or synthesis challenges .

Research Findings and Trends

  • Nitro vs. Methoxy Substitution : Nitro groups enhance electrophilic reactivity, favoring participation in coupling or reduction reactions, whereas methoxy groups improve solubility in polar solvents .
  • Pharmaceutical Relevance: Compounds like 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid demonstrate the importance of bulky substituents in drug intermediate design, balancing steric effects and bioavailability .
  • Emerging Derivatives : Fluorinated and heterocyclic analogs (e.g., triazole, furan) represent growing interest in tuning pharmacokinetic properties .

Biological Activity

Overview

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and effects on various biological systems, supported by relevant case studies and research findings.

  • Molecular Formula : C12H15N1O5
  • Molecular Weight : 253.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been shown to modulate enzyme activities and influence signaling pathways related to inflammation and oxidative stress.

Key Mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.
  • Cell Signaling Modulation : It affects pathways that regulate gene expression and cellular responses to stressors.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds exhibit variable absorption and distribution profiles influenced by their chemical structure.

Factors Influencing Bioavailability:

  • Solubility : The presence of methoxy and nitro groups can enhance solubility in biological systems.
  • Stability : The compound remains stable under physiological conditions but may degrade over time, affecting its efficacy.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in various cancer models.
  • Anti-inflammatory Effects : It may reduce inflammation through the modulation of pro-inflammatory cytokines.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative damage.

Case Studies and Research Findings

StudyFindings
Ręka et al. (2022) Demonstrated that similar nitrophenyl derivatives exhibit significant antitumor activity in mouse models.
MDPI Review (2022) Discussed the role of compounds with similar structures in combating antibacterial resistance, highlighting their potential therapeutic applications.
BenchChem Data Provided insights into the biochemical properties and potential interactions of the compound with various enzymes and proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid
Reactant of Route 2
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.